Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-phenylethylidene)hydrazide
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Overview
Description
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-phenylethylidene)hydrazide is a complex organic compound with the molecular formula C20H17N3O4S2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-phenylethylidene)hydrazide typically involves multiple steps. The process begins with the preparation of the thiazolidinylidene intermediate, followed by the introduction of the phenoxy group and finally the hydrazide group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production costs, and ensure consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-phenylethylidene)hydrazide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-phenylethylidene)hydrazide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-phenylethylidene)hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- Acetic acid, 2-[4-[(4-oxo-2-thioxo-5-thiazolidinylidene)methyl]phenoxy]-, 2-[(4-methoxyphenyl)methylene]hydrazide
- 2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-[(Z)-1-phenylethylideneamino]acetamide
Uniqueness
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, (1-phenylethylidene)hydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications, particularly in research and development.
Properties
CAS No. |
139298-33-2 |
---|---|
Molecular Formula |
C20H17N3O3S2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]-N-[(Z)-1-phenylethylideneamino]acetamide |
InChI |
InChI=1S/C20H17N3O3S2/c1-13(15-5-3-2-4-6-15)22-23-18(24)12-26-16-9-7-14(8-10-16)11-17-19(25)21-20(27)28-17/h2-11H,12H2,1H3,(H,23,24)(H,21,25,27)/b17-11+,22-13- |
InChI Key |
ZSWIQOKGPQVAEY-BNJQZCQTSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)COC1=CC=C(C=C1)/C=C/2\C(=O)NC(=S)S2)/C3=CC=CC=C3 |
Canonical SMILES |
CC(=NNC(=O)COC1=CC=C(C=C1)C=C2C(=O)NC(=S)S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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